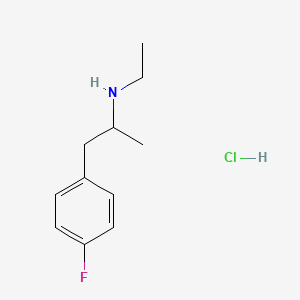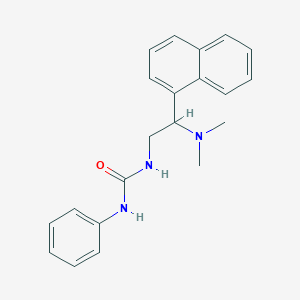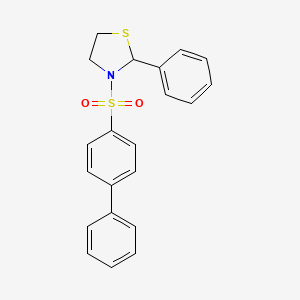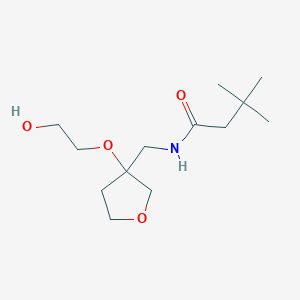![molecular formula C19H17FN6 B2584120 4-[4-(4-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine CAS No. 955962-91-1](/img/structure/B2584120.png)
4-[4-(4-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that includes several functional groups, including a fluorobenzyl group, a 1,2,4-triazole ring, and a pyrazole ring . These groups are common in many pharmaceuticals and could suggest a variety of potential uses.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitution or coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The presence of the fluorobenzyl group could introduce an electronegative element, influencing the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the fluorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorobenzyl group could influence the compound’s solubility and boiling point .Wissenschaftliche Forschungsanwendungen
Chemistry and Synthesis
- Chemistry of Derivatives : The compound 4-[4-(4-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine belongs to a broader class of molecules known for their utility as building blocks in heterocyclic compound synthesis. Derivatives of such compounds have been utilized for generating diverse heterocycles including pyrazolo-imidazoles, -thiazoles, spiropyridines, and others, illustrating their versatility in organic synthesis and applications in dye synthesis (Gomaa & Ali, 2020).
Applications in Various Industries
- Industrial Applications : Amino-1,2,4-triazoles, a class related to the compound , serve as essential raw materials in the fine organic synthesis industry. They have a wide range of applications, including the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their use extends to the production of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, showcasing their broad utility in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).
Pharmaceutical and Biological Relevance
Pharmacological Potential : Triazole derivatives, closely related to the compound in focus, have demonstrated significant pharmacological potential. They exhibit a wide array of biological activities and are subjects of extensive patenting and research, especially in the context of antimicrobial, antitumoral, and antiviral properties. The interest in these compounds is driven by the need for novel therapeutic agents and the quest to address emerging medical challenges, including antibiotic resistance and neglected diseases (Ferreira et al., 2013).
Synthesis and Physical-Chemical Properties : The research and synthesis of 1,2,4-triazole derivatives are recognized for their relevance in pharmaceutical, medical, veterinary, engineering, metallurgical, and agricultural fields. These derivatives are utilized in creating optical materials, coloring agents, antioxidants, and corrosion inhibitors, indicating their multifaceted applications. Furthermore, their low toxicity enhances their suitability for various industrial and pharmaceutical applications (Parchenko, 2019).
Reactivity and Applications : The reactivity of 1,2,4-triazole-3-thione derivatives is of interest due to their high antioxidant and antiradical activity. These compounds are compared with biogenic amino acids like cysteine for their potential impact on patients exposed to high radiation doses. This indicates their potential therapeutic applications and the ongoing interest in their chemical transformations (Kaplaushenko, 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[4-[(4-fluorophenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-2-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6/c1-13-23-24-19(25(13)12-14-7-9-15(20)10-8-14)17-11-22-26(18(17)21)16-5-3-2-4-6-16/h2-11H,12,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEBMZYZXCRDST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CC2=CC=C(C=C2)F)C3=C(N(N=C3)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

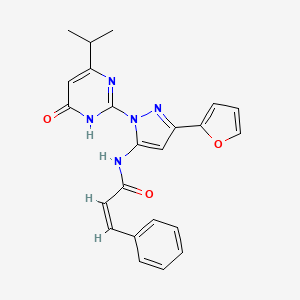

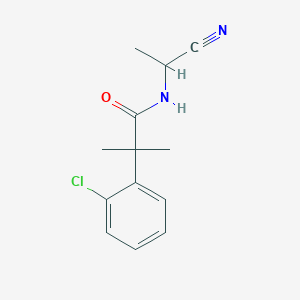
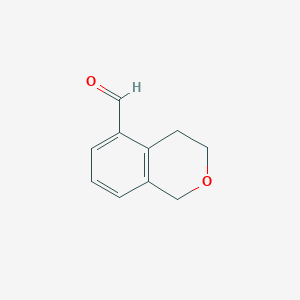
![[(1R,2R)-2-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B2584043.png)
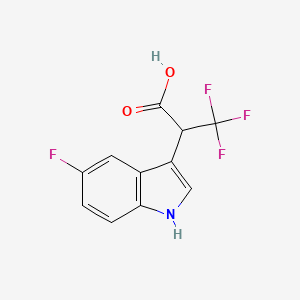

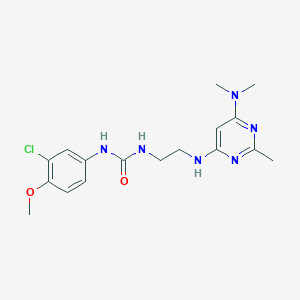
![1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile](/img/structure/B2584052.png)
